molecular formula C22H19ClFN5 B2828105 4-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1111319-82-4

4-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B2828105
CAS RN: 1111319-82-4
M. Wt: 407.88
InChI Key: BHZLLCSRWFXFKA-UHFFFAOYSA-N
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Description

The compound contains several structural motifs that are common in medicinal chemistry. These include a piperazine ring, a pyrazolo[1,5-a]pyrazine moiety, and chlorophenyl and fluorophenyl groups . Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The pyrazolo[1,5-a]pyrazine moiety is a bicyclic structure that is also found in various bioactive compounds.


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and fluorophenyl groups might influence its lipophilicity, which could in turn affect its absorption and distribution in the body .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to "4-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine" involve complex chemical processes designed to produce molecules with potential pharmacological activities. Research has been conducted on the synthesis of novel compounds featuring the pyrazole moiety, indicating a structured approach to exploring their biological activities. For instance, a study detailed the synthesis of various pyrazoline and pyrazole derivatives, highlighting their potential for further pharmacological evaluation (Loh et al., 2010).

Pharmacological Screening

Compounds synthesized from "4-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine" and related structures have been screened for various pharmacological activities. This includes studies on their potential antimicrobial and anticancer properties. For example, research has shown that certain derivatives exhibit promising anticancer activity against lung cancer, highlighting their potential therapeutic value (Hammam et al., 2005). Additionally, the synthesis of chalcones, pyrazolines, and amino pyrimidines has demonstrated antibacterial properties, further supporting the diverse pharmacological applications of these compounds (Solankee & Patel, 2004).

Molecular Docking Studies

Molecular docking studies are critical for understanding the interaction between synthesized compounds and biological targets. A study on piperazine and triazolo-pyrazine derivatives synthesized in a single-step reaction provided insights into their antimicrobial activity through in vitro screening and molecular docking studies. This research identified compounds with superior antimicrobial properties, offering a basis for developing potent antimicrobials (Patil et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given the presence of a piperazine ring, it might interact with various receptors or enzymes in the body .

properties

IUPAC Name

4-[4-(4-chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5/c23-17-3-7-19(8-4-17)27-11-13-28(14-12-27)22-21-15-20(26-29(21)10-9-25-22)16-1-5-18(24)6-2-16/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZLLCSRWFXFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine

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